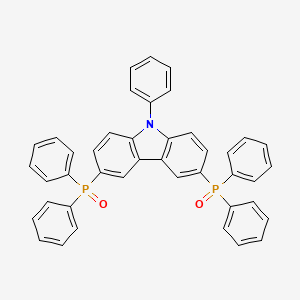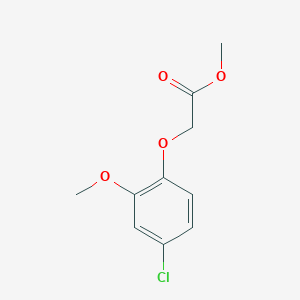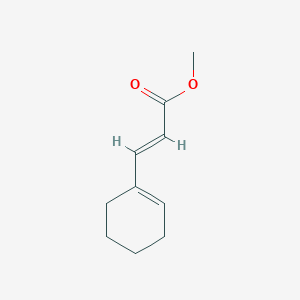
7-bromo-4aH-cinnolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4aH-cinnolin-4-one: is a heterocyclic compound with the molecular formula C8H5BrN2O . It is a derivative of cinnoline, a bicyclic structure containing a benzene ring fused to a diazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4aH-cinnolin-4-one typically involves the bromination of cinnolin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4aH-cinnolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 7-amino-4aH-cinnolin-4-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 7-substituted cinnolin-4-one derivatives.
Reduction: Formation of 7-amino-4aH-cinnolin-4-one.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Chemistry: 7-Bromo-4aH-cinnolin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It is being investigated for its antibacterial, antifungal, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .
Mechanism of Action
The exact mechanism of action of 7-bromo-4aH-cinnolin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antibacterial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Bromo-4-chloro-1H-indazol-3-amine
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Comparison: 7-Bromo-4aH-cinnolin-4-one is unique due to its cinnoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For example, while 7-bromo-4-chloro-1H-indazol-3-amine is used in HIV research, this compound is more commonly explored for its antibacterial and anticancer potential .
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromo-4aH-cinnolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4,6H |
InChI Key |
IEWWWNAEWPTPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NN=CC(=O)C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)

![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)





